molecular formula C12H10BrNO3 B1269146 5-Bromo-n-(4-methoxyphenyl)-2-furamide CAS No. 31136-81-9

5-Bromo-n-(4-methoxyphenyl)-2-furamide

Cat. No. B1269146
CAS RN: 31136-81-9
M. Wt: 296.12 g/mol
InChI Key: MMCCNWDRAXHBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-N-(4-methoxyphenyl)-2-furamide involves multi-step chemical reactions, starting from basic aromatic compounds to achieve the desired functionalized furan derivatives. For example, the synthesis of deuterium-labeled 2,5-bis compounds from bromobenzene is detailed, showcasing the complexity and the meticulous approach required in synthesizing such compounds (Stephens, Patrick, Chen, Tidwell, & Boykin, 2001). Another synthesis method involves the Suzuki-Miyaura cross-coupling technique, demonstrating the versatility of reactions in creating furamide derivatives with specific bromo and methoxy phenyl groups (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).

Molecular Structure Analysis

The crystal structure analysis of related compounds provides insights into the spatial arrangement, bond lengths, angles, and overall stability of the molecule. For instance, the analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide reveals the inclination of furan and benzene rings to each other and the significant differences in exocyclic bond angles at the furan atoms, highlighting the effects of possible hybridization (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Chemical reactions involving 5-Bromo-N-(4-methoxyphenyl)-2-furamide derivatives are crucial for understanding their reactivity and potential for further functionalization. The reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N, followed by arylating carboxamide, showcases the chemical versatility and reactivity of such compounds (Siddiqa et al., 2022).

Physical Properties Analysis

The physical properties of 5-Bromo-N-(4-methoxyphenyl)-2-furamide and its derivatives, such as solubility, melting point, and crystal structure, are fundamental for their practical application in synthesis and formulation. While specific data on 5-Bromo-N-(4-methoxyphenyl)-2-furamide is scarce, related compound analyses provide a foundation for understanding the physical characteristics that influence their behavior in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are essential for predicting the compound's behavior in synthetic pathways and potential applications. For example, the study on functionalized N-(4-bromophenyl)furan-2-carboxamides highlights the importance of understanding these properties to evaluate their antibacterial activities and interaction stability through docking studies and MD simulations (Siddiqa et al., 2022).

Scientific Research Applications

Biofilm Inhibition

5-Bromo-N-(4-methoxyphenyl)-2-furamide has been studied for its potential in inhibiting biofilm formation. A study by Li Zhen-long (2008) explored the compound's influence on the biofilm formation of Staphylococcus epidermidis on the surface of PVC material. The study found that the depth and density of the biofilms were significantly decreased on surfaces coated with this compound, demonstrating its effectiveness in inhibiting biofilm formation (Li Zhen-long, 2008).

Crystal Structure Analysis

Galešić and Vlahov (1990) analyzed the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound with similar structural features. Their research provided insights into the geometric arrangements and bonding angles, enhancing the understanding of the molecular structure of such compounds (Galešić & Vlahov, 1990).

Chemical Reactions and Transformations

Research by Kammel et al. (2015) examined the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea. This study is relevant for understanding the chemical behavior and potential transformations of 5-Bromo-N-(4-methoxyphenyl)-2-furamide in various chemical environments (Kammel et al., 2015).

Supramolecular Amide and Thioamide Synthons

Pavlović et al. (2006) conducted a study on N-aryl-furamides and N-aryl-thiofuramides, which are structurally related to 5-Bromo-N-(4-methoxyphenyl)-2-furamide. They explored the hydrogen bonding patterns in these compounds, providing valuable information on the molecular interactions and stability of such compounds (Pavlović et al., 2006).

Synthesis and Functionalization

Siddiqa et al. (2022) reported on the synthesis of N-(4-bromophenyl)furan-2-carboxamides and their anti-bacterial activities. This study is relevant for understanding the synthesis and potential medicinal applications of compounds like 5-Bromo-N-(4-methoxyphenyl)-2-furamide (Siddiqa et al., 2022).

Mechanism of Action

Target of Action

The primary target of 5-Bromo-n-(4-methoxyphenyl)-2-furamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

5-Bromo-n-(4-methoxyphenyl)-2-furamide interacts with AChE to inhibit its activity. The compound’s mode of action is described as a mixed inhibition type .

Biochemical Pathways

The inhibition of AChE by 5-Bromo-n-(4-methoxyphenyl)-2-furamide affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties were predicted using in silico methods . The lead compound presented satisfactory drug-like characteristics and ADME properties . .

Result of Action

The result of the compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic transmission . This can have various effects depending on the specific neural circuits involved. For example, it could potentially improve cognitive function in conditions where cholinergic transmission is impaired .

properties

IUPAC Name

5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCCNWDRAXHBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352639
Record name 5-bromo-n-(4-methoxyphenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-n-(4-methoxyphenyl)-2-furamide

CAS RN

31136-81-9
Record name 5-bromo-n-(4-methoxyphenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.